![molecular formula C23H41N B2503824 [1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)- CAS No. 88510-89-8](/img/structure/B2503824.png)
[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The dipentyl groups can be introduced via Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst like aluminum chloride.
- Reaction conditions: Anhydrous conditions and temperatures around 0-25°C.
Addition of Carbonitrile Group:
- The carbonitrile group can be added through a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
- Reaction conditions: Mild temperatures (around 25-50°C) and the presence of a base like sodium hydroxide.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- typically involves the following steps:
-
Formation of Bicyclohexyl Core:
- The bicyclohexyl core can be synthesized through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
- Reaction conditions: Elevated temperatures (around 150-200°C) and the presence of a catalyst such as aluminum chloride.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the dipentyl groups, leading to the formation of ketones or carboxylic acids.
- Common reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
-
Reduction:
- Reduction of the carbonitrile group can yield primary amines.
- Common reagents: Lithium aluminum hydride (LiAlH4), hydrogen gas with a palladium catalyst.
-
Substitution:
- The carbonitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
- Common reagents: Alkyl halides, Grignard reagents.
Major Products:
- Oxidation products: Ketones, carboxylic acids.
- Reduction products: Primary amines.
- Substitution products: Various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Biochemical Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Chemical Manufacturing: It serves as a building block in the production of various industrial chemicals.
Mechanism of Action
The mechanism by which [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- exerts its effects depends on its specific application:
Biological Activity: The compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects.
Catalysis: As a ligand, it can stabilize transition states and lower activation energies in catalytic reactions.
Comparison with Similar Compounds
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-diethyl-
- [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dibutyl-
Comparison:
- Structural Differences: The length and branching of the alkyl chains (pentyl vs. ethyl or butyl) can influence the compound’s physical and chemical properties.
- Reactivity: Longer alkyl chains may result in different steric and electronic effects, altering the compound’s reactivity and interactions.
- Applications: The specific applications may vary based on the compound’s unique properties, with [1,1’-Bicyclohexyl]-4-carbonitrile,4,4’-dipentyl-, (cis,trans)- potentially offering advantages in certain contexts due to its distinct structure.
Properties
IUPAC Name |
1-pentyl-4-(4-pentylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N/c1-3-5-7-9-20-10-12-21(13-11-20)22-14-17-23(19-24,18-15-22)16-8-6-4-2/h20-22H,3-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBISKRSUBYSCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)(CCCCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)
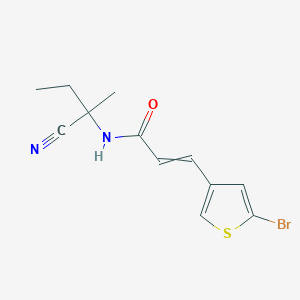
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)
![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)
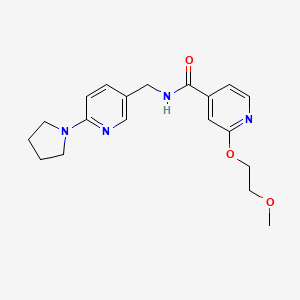
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide](/img/structure/B2503751.png)
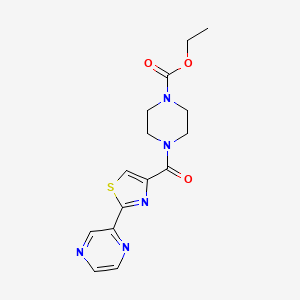
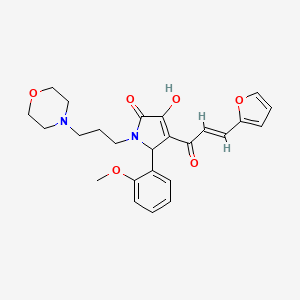
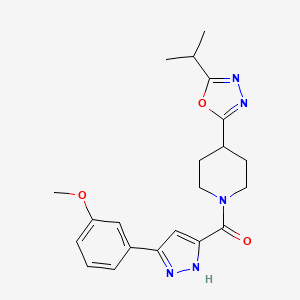

![N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503760.png)
![N-(4-bromophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2503762.png)
![[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2503764.png)
